N-Benzyl-N-ethylethanamine chemical properties and structure
N-Benzyl-N-ethylethanamine chemical properties and structure
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Benzyl-N-ethylethanamine, also known as N,N-diethylbenzylamine or benzyldiethylamine, is a tertiary amine with the chemical formula C₁₁H₁₇N.[1][2] Its molecular structure consists of a benzyl group and two ethyl groups attached to a central nitrogen atom. This configuration imparts a unique combination of steric and electronic properties, making it a versatile compound in various chemical applications. It is recognized for its role as an intermediate in organic synthesis and as a potential building block in the development of more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The structure of N-Benzyl-N-ethylethanamine features a nitrogen atom bonded to a benzyl substituent and two ethyl groups. This tertiary amine is typically a liquid at room temperature.
Molecular Structure Diagram
Caption: Molecular structure of N-Benzyl-N-ethylethanamine.
Physicochemical Properties
A summary of the key physical and chemical properties of N-Benzyl-N-ethylethanamine is provided below. These properties are crucial for designing experimental setups, purification procedures, and for ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1][4] |
| Appearance | Liquid | |
| Boiling Point | 210 °C (at 760 mmHg) | [1][4] |
| Density | 0.894 g/mL | [4] |
| Refractive Index | 1.497 | [4] |
| CAS Number | 772-54-3 | [1][4] |
| InChIKey | ZWRDBWDXRLPESY-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
Synthesis
N-Benzyl-N-ethylethanamine is commonly synthesized via the N-alkylation of diethylamine with benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of diethylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
A related compound, N-Ethylbenzylamine, can be synthesized by reacting benzaldehyde with ethylamine in methanol, followed by reduction with sodium borohydride.[5]
Reactivity
As a tertiary amine, N-Benzyl-N-ethylethanamine is a basic compound. It can react with acids in exothermic reactions to form salts.[6] Its reactivity is also influenced by the steric hindrance provided by the two ethyl groups and the benzyl group around the nitrogen atom. This steric bulk can modulate its nucleophilicity and basicity compared to less substituted amines. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6]
Analytical Characterization
The identity and purity of N-Benzyl-N-ethylethanamine can be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its molecular weight. Due to the polarity and low molecular weight of related N,N-disubstituted ethanolamines, derivatization, such as benzylation, can be employed to improve their detection by GC-MS, especially at low concentrations.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-N and aromatic C-H bonds.
Applications in Research and Development
While specific applications in drug development are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. Tertiary amines, in general, are a common feature in many pharmaceutical compounds, influencing their solubility, cell permeability, and receptor-binding affinity.
N-Benzyl-N-ethylethanamine can serve as an intermediate in the synthesis of more complex molecules. For instance, it is an intermediate in the synthesis of labeled N-Nitrosodiethylamine, a significant environmental carcinogen used in cancer research.[3] Related compounds like N-Benzyl-N-ethylaniline are used in the synthesis of dyes and as intermediates for active pharmaceutical ingredients (APIs).[8][9]
Safety, Handling, and Storage
Hazard Identification
N-Benzyl-N-ethylethanamine is classified as a hazardous chemical. It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.
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GHS Pictograms: GHS05 (Corrosion)
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Signal Word: Danger
-
Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)
Protective Measures and First Aid
Proper personal protective equipment (PPE) is mandatory when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[10] Eyewash stations and safety showers should be readily accessible.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[10][11]
-
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[11]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Storage
Store in a cool, dry, and well-ventilated area away from sources of ignition.[10] Keep the container tightly closed and store under an inert atmosphere, for example, at 2-8°C.[12] The material should be stored away from incompatible substances such as strong oxidizing agents and acids.[11]
Experimental Protocol: Synthesis of N-Ethylbenzylamine (A Related Secondary Amine)
This protocol describes a general method for the reductive amination of benzaldehyde to form N-Ethylbenzylamine, a structurally related compound. The principles can be adapted for the synthesis of other N-benzyl amines.
Objective: To synthesize N-Ethylbenzylamine via reductive amination.
Materials:
-
Benzaldehyde
-
Ethylamine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure: [5]
-
In a round-bottom flask, dissolve benzaldehyde (10 mmol) in methanol (20 mL).
-
Add ethylamine (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours to allow for the formation of the imine intermediate.
-
Carefully add sodium borohydride (5.0 mmol) to the mixture in small portions. Causality Note: Sodium borohydride is a reducing agent that selectively reduces the imine to the corresponding amine. Addition in portions controls the exothermic reaction and hydrogen gas evolution.
-
Continue stirring the mixture for an additional 6 hours.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (30 mL). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue using silica gel chromatography if necessary.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-Ethylbenzylamine.
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